molecular formula C21H21N B085728 Cyproheptadine CAS No. 129-03-3

Cyproheptadine

Número de catálogo: B085728
Número CAS: 129-03-3
Peso molecular: 287.4 g/mol
Clave InChI: JJCFRYNCJDLXIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyproheptadine is a first-generation compound with a pluripotent pharmacological profile, acting as a potent antagonist at serotonin 5-HT2, histamine H1, and muscarinic cholinergic receptors . Its broad receptor interaction makes it a valuable tool for investigating neurotransmitter systems, including serotonin, acetylcholine, dopamine, and histamine, with implications for blood-brain barrier function and neuroprotection under stress conditions . In research settings, this compound has been used to study a wide range of physiological processes. Its antiserotonergic properties are key for investigating serotonin syndrome and the modulation of serotonergic neural signaling . Furthermore, its antihistaminic activity is utilized in models of allergic response . A well-documented effect is its use as an appetite stimulant and for promoting body weight gain in various research models, believed to be mediated through H1 receptor blockade . Other research applications include the study of migraine prophylaxis, sleep architecture, and the management of nightmares in models of post-traumatic stress disorder (PTSD) . It has also been used to explore mechanisms of psychotropic drug-induced side effects, such as SSRI-associated sexual dysfunction and akathisia . The primary mechanism of action of this compound is the non-selective blockade of the 5-HT2 family of serotonin receptors (with high affinity for 5-HT2A, 5-HT2B, and 5-HT2C) and the histamine H1 receptor . It also exhibits significant antagonism at muscarinic acetylcholine receptors and has noted activity as an L-type calcium channel blocker . This complex pharmacology underpins its diverse effects on neural circuits and endocrine function, including the inhibition of corticotropin-releasing factor (CRF) release from the hypothalamus . This product is provided for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, or human consumption.

Propiedades

IUPAC Name

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCFRYNCJDLXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022872
Record name Cyproheptadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE TO SLIGHTLY YELLOW, CRYSTALLINE POWDER; ODORLESS; SLIGHT BITTER TASTE; NONHYGROSCOPIC; 1 G SOL IN 1.5 ML METHANOL, 16 ML CHLOROFORM, 35 ML ALCOHOL, 275 ML WATER; PRACTICALLY INSOL IN ETHER /HCL/, 1.36e-02 g/L
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM DIL ETHANOL

CAS No.

129-03-3
Record name Cyproheptadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyproheptadine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyproheptadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyproheptadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8022872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyproheptadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYPROHEPTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YHB6175DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112.3-113.3, 112.3-113.3 °C, 215 - 217 °C
Record name Cyproheptadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00434
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYPROHEPTADINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3048
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyproheptadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014578
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Reagent Preparation and Optimization

In a nitrogen-protected reactor, magnesium metal (freshly polished bars or chips) reacts with 1-methyl-4-chloropiperidine in anhydrous tetrahydrofuran (THF) under reflux at 60–65°C. Patent data specify a magnesium-to-piperidine molar ratio of 1:1.05 to ensure complete reagent formation while minimizing side reactions. For example, 0.89 g of magnesium bars in 50 mL THF reacts with 3.80 g of 1-methyl-4-chloropiperidine dissolved in 10 mL THF, maintaining slight boiling during addition to activate the magnesium surface. Industrial embodiments scale this step to 1.96 kg magnesium chips in 30 kg THF, achieving consistent reactivity across batches.

Nucleophilic Addition to Dibenzo[a,e]cycloheptatrien-5-one

The Grignard reagent undergoes nucleophilic attack on dibenzo[a,e]cycloheptatrien-5-one, forming a carbinol intermediate.

Reaction Conditions and Kinetics

Post-reflux, the reaction mixture is cooled to 0–5°C before adding 5.38 g (laboratory scale) to 10.2 kg (industrial scale) of the ketone. Stirring at room temperature for 1 hour ensures complete conversion, with THF serving as both solvent and heat transfer medium. The exothermic reaction is controlled by gradual ketone addition, preventing thermal degradation of the intermediate.

Dehydration and Cyclization: Forming the Piperidine Scaffold

The carbinol intermediate is dehydrated under acidic conditions to yield this compound base.

Acid-Catalyzed Dehydration

Distilling THF under reduced pressure at 40–50°C concentrates the crude product, which is then treated with hydrochloric acid (10–12% concentration) at 80–85°C for 2 hours. This step simultaneously dehydrates the carbinol and protonates the piperidine nitrogen, forming this compound hydrochloride. Patent examples report a 91.2% yield after recrystallization from isopropanol.

Purification and Salt Formation

Crystallization and Filtration

The hydrochloride salt is isolated by cooling the acidic solution to 0–5°C, inducing crystallization. Filtration through a Buchner funnel followed by isopropanol washes removes residual THF and byproducts. Industrial processes employ rotary vacuum dryers to achieve final moisture content below 0.5%.

Scalability and Industrial Adaptations

Comparative Analysis of Production Scales

ParameterLaboratory Scale (Embodiment 1)Pilot Scale (Embodiment 2)Industrial Scale (Embodiment 3)
Magnesium (g/kg)0.899.01,960
THF Volume (L/kg)0.0560.3530
Reaction Time (h)111
Yield (%)89.790.491.2
Purity (HPLC)98.5%98.8%99.1%

Data sourced from CN110407737A

Industrial protocols optimize heat transfer by using jacketed reactors and controlled cooling rates, reducing batch-to-batch variability. The substitution of magnesium chips for bars enhances surface area and reaction kinetics at larger scales.

Mechanistic Insights and Side Reactions

The Grignard mechanism proceeds via a two-electron transfer, with the magnesium complex attacking the ketone’s carbonyl carbon to form a tetrahedral intermediate. Competing side reactions include:

  • Enolization : Minimized by maintaining low temperatures (0–5°C) during ketone addition.

  • Over-addition : Prevented by stoichiometric control of the Grignard reagent.

Recent Advances in this compound Synthesis

Solvent-Free Approaches

Emerging techniques explore microwave-assisted reactions in solvent-free conditions, though industrial adoption remains limited due to scalability challenges .

Análisis De Reacciones Químicas

Metabolic Glucuronidation

Cyproheptadine undergoes phase II metabolism via glucuronidation. The principal metabolite identified in human urine is a quaternary ammonium glucuronide conjugate (Fig. 1). After oral administration, 34% of the unchanged drug is excreted in feces, while ≥40% of the dose is recovered in urine as metabolites .

Key Data:

  • Metabolite Structure: Quaternary ammonium glucuronide (exact structure pending further characterization).

  • Excretion:

    • Feces: 2–20% of dose (34% as unchanged drug).

    • Urine: ≥40% as metabolites .

Precipitation with 3,5-Dinitrosalicylic Acid (3,5-DNSA)

This compound reacts with 3,5-DNSA in aqueous medium to form a bright yellow precipitate , enabling its quantification via turbidimetry. The reaction proceeds via charge-transfer complexation .

Reaction Conditions:

ParameterValue
pH2.0–3.0 (optimal)
[3,5-DNSA]0.5 mM
[this compound]0.005–40 mM (linear range)
Detection Wavelength419 nm

Stoichiometry:

  • 1:1 molar ratio (this compound:3,5-DNSA) .

Ion-Pair Complexation with Triphenylmethane Dyes

In acidic media (pH 2.0–3.8), this compound forms 1:1 ion-pair complexes with sulfonephthalein dyes, extractable into chloroform for spectrophotometric analysis .

DyeOptimal pHλ<sub>max</sub> (nm)Molar Ratio
Bromothymol Blue (BTB)2.84191:1
Bromocresol Green (BCG)3.54191:1
Bromocresol Purple (BCP)2.54191:1

Mechanism: Protonation of the piperidine nitrogen facilitates electrostatic interaction with the sulfonate group of the dye .

Synthetic Derivatization Reactions

This compound serves as a scaffold for synthesizing derivatives via substitution or conjugation. Patent data highlight reactions with:

Reactants and Products:

Derivative TypeReactantProductApplication
Alkylated derivativesR<sub>1</sub>-Br (benzyl bromide)4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-benzylpiperidineEnhanced receptor affinity
Acylated derivativesR<sub>4</sub>-COCl (acyl chlorides)Piperidine-acyl conjugatesImproved metabolic stability

Conditions:

  • Solvent: Ethanol/water mixtures.

  • Temperature: 25–30°C.

  • Catalyst: Hydroxypropyl methylcellulose (HPMC) .

Redox Interactions

This compound’s aromatic system participates in charge-transfer interactions with electron-deficient reagents (e.g., nitro compounds). These reactions are exploited in analytical methods like chemiluminescence and flow injection analysis .

Aplicaciones Científicas De Investigación

Appetite Stimulation

Overview
Cyproheptadine is widely recognized for its appetite-stimulating properties, particularly in pediatric populations. Its mechanism involves antagonism of serotonin receptors, which plays a crucial role in appetite regulation.

Clinical Studies

  • A study by Pais (2019) demonstrated this compound's efficacy in increasing appetite among children with cystic fibrosis. Patients showed weight gain and improved lung function over a 12-month treatment period .
  • Kazemi et al. (2017) highlighted its effectiveness in children aged 2 to 10 years with low weight and anorexia due to various medical conditions .

Data Table: Efficacy of this compound in Appetite Stimulation

Study ReferencePopulationConditionOutcome
Pais (2019)ChildrenCystic FibrosisWeight gain and improved lung function
Kazemi et al. (2017)ChildrenAnorexiaIncreased appetite and weight gain

Psychiatric Conditions

Overview
this compound's antiserotonergic properties make it useful in treating various psychiatric disorders. It has been employed for conditions such as serotonin syndrome, akathisia, and anorexia nervosa.

Clinical Applications

  • Chakraborty (2019) noted its application in functional gastrointestinal disorders and as an augmentation agent in schizophrenia .
  • The drug has been used to manage stimulant-induced weight loss and antidepressant-induced sexual dysfunction, offering a cost-effective option for patients in developing countries .

Data Table: Applications of this compound in Psychiatry

ConditionApplicationReference
Serotonin SyndromeTreatmentChakraborty (2019)
Anorexia NervosaAppetite stimulationChakraborty (2019)
SchizophreniaAugmentation therapyChakraborty (2019)

Chronic Pain Management

Overview
this compound has been explored as a potential treatment for chronic pain conditions due to its analgesic properties and ability to manage associated symptoms like insomnia.

Clinical Evidence

  • A review indicated that this compound could be beneficial for patients with refractory headaches and chronic pain syndromes, particularly when first-line treatments fail .
  • Its anticholinergic effects help alleviate symptoms associated with chronic pain, including sleep disturbances and decreased appetite .

Data Table: this compound in Chronic Pain Management

ConditionApplicationReference
Refractory HeadachesPain reliefReview (2018)
Chronic Pain SyndromesSymptom managementReview (2018)

Mecanismo De Acción

Comparación Con Compuestos Similares

Antihistaminic and Antiserotonin Effects

Cyproheptadine demonstrates superior dual activity compared to other H1 antagonists:

  • Chlorpheniramine : Equal antihistaminic potency but stronger antiserotonin effects .
  • Methiothepin : More potent 5-HT2A antagonist (IC50 = 0.13 μM vs. This compound’s 5.29 μM in HEK-293 cells) but less selective for cancer cells .

Calcium Channel Blockade

This compound mimics verapamil in blocking slow inward calcium currents in cardiac Purkinje fibers, a property absent in diphenhydramine .

Therapeutic Efficacy

Compound Indication Efficacy (vs. This compound) Reference
Doxepin Cold urticaria Preferred by 8/9 patients in double-blind trial
Sorafenib Advanced HCC Synergy improves survival (11 vs. 5 months)
Cinnarizine Cold urticaria Less effective; patients prefer doxepin
Meclizine Neurodegenerative diseases Dissimilar omics profile despite shared H1 antagonism

Structural and Molecular Features

  • Central Ring System : Critical for serotoninergic activity. Derivatives lacking this structure (e.g., K-methyl-free analogs) show reduced potency .
  • Electrostatic Potentials: Better predictors of activity than net charges, explaining this compound’s high receptor affinity .
  • Selectivity: Unique liver sequestration minimizes toxicity to normal cells, unlike non-selective agents like methiothepin .

Side Effect Profile

  • Somnolence: Common (similar to diphenhydramine) but well-tolerated .
  • Metabolic Effects : Pancreatic beta cell degranulation and reduced insulin secretion in vitro, a unique risk compared to other antihistamines .
  • Misuse Risks : Obesity due to unregulated appetite stimulation (69% daily use in Kinshasa) .

Actividad Biológica

Cyproheptadine is a first-generation antihistamine with notable serotonin antagonistic properties . It is primarily used to alleviate allergic symptoms, stimulate appetite, and has off-label applications in treating conditions such as serotonin syndrome. This article delves into the biological activities of this compound, supported by various studies and findings.

This compound functions mainly as a competitive antagonist at several receptor sites, including:

  • Histamine H1 receptors : Blocking these receptors alleviates allergic responses.
  • Serotonin receptors : Particularly 5-HT2A and 5-HT2C, which are implicated in appetite regulation and mood disorders.
  • Muscarinic acetylcholine receptors : Contributing to its sedative effects.

The compound's ability to antagonize both histamine and serotonin receptors underpins its effectiveness in treating allergic reactions and stimulating appetite. It has been observed to reduce bronchoconstriction and vasodepression in laboratory settings, although the exact mechanisms for its efficacy in preventing anaphylactic shock remain unclear .

Appetite Stimulation

This compound is widely recognized for its appetite-stimulating properties , particularly in pediatric populations. Several studies have documented its effectiveness:

  • Pediatric Use : A study involving children under 12 years with low weight indicated significant improvements in appetite and weight gain after prolonged exposure (greater than three months) to this compound .
  • Cystic Fibrosis : Research showed that this compound improved nutritional status in pediatric patients with cystic fibrosis, leading to weight gain and even some improvement in lung function over a year of treatment .

Efficacy in Adults

A recent randomized controlled trial assessed this compound's impact on adults aged 19 to 64 with poor appetite. The results indicated that those receiving this compound experienced significant increases in appetite scores and weight compared to a placebo group .

StudyPopulationDurationKey Findings
Lin et al. (2021)Children <12 years>3 monthsIncreased appetite and weight gain; well tolerated
Kazemi et al. (2017)Pediatric cystic fibrosis12 monthsImproved nutritional status; weight gain observed
Recent RCT (2021)Adults 19-64 years8 weeksSignificant appetite increase; weight gain noted

Side Effects and Safety

This compound is generally well tolerated, with mild side effects being the norm. Common adverse effects include:

  • Somnolence
  • Dizziness
  • Dry mouth

Serious side effects are rare but can include acute liver failure and anticholinergic syndrome in cases of overdose . Most studies report that the benefits of this compound outweigh the risks, especially when used under medical supervision.

Antitumor Activity

Emerging research highlights this compound's potential as an anticancer agent. Studies have shown that it can induce apoptosis in myeloma and leukemia cells by downregulating cyclins D1, D2, and D3, which are critical for cell cycle progression. This effect was independent of its antihistaminic and antiserotonergic actions, suggesting a novel therapeutic pathway for malignancies .

Q & A

Q. What experimental designs are optimal for validating cyproheptadine's pharmacokinetic properties in preclinical models?

To assess absorption, distribution, metabolism, and excretion (ADME), use a crossover design with rodent models, incorporating high-performance liquid chromatography (HPLC) for plasma concentration analysis. Include control groups receiving placebo or alternative antihistamines (e.g., loratadine) to isolate this compound-specific effects. Validate assay sensitivity using limit of detection (LOD) and limit of quantitation (LOQ) parameters derived from regression analysis of standard curves (e.g., linearity tested at 200–3200 ng/mL with R20.999R^2 \geq 0.999) .

Q. How can researchers ensure reproducibility in this compound-related in vitro studies?

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

  • Provide detailed synthesis protocols for novel derivatives (e.g., solvent ratios, reaction temperatures, purification steps).
  • Characterize compounds using NMR, mass spectrometry, and HPLC purity data (\geq95%).
  • For known compounds, cite prior literature confirming identity (e.g., retention time matching at 18.71 min for this compound) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50_{50} values. For safety studies, apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare adverse event rates across dose groups. Validate assumptions via residual plots and homogeneity of variance tests .

Advanced Research Questions

Q. How can contradictory findings on this compound’s orexigenic vs. serotonergic mechanisms be reconciled?

  • Hypothesis testing : Compare appetite stimulation (via hypothalamic NPY/AgRP pathways) and serotonin receptor antagonism (5-HT2A/2C_{2A/2C}) in dual-knockout rodent models.
  • Data integration : Use transcriptomics (RNA-seq) to identify overlapping gene networks and phosphoproteomics to map signaling cascades.
  • Meta-analysis : Systematically review preclinical/clinical studies using PRISMA guidelines, stratifying results by dosage (e.g., 4–8 mg/day in humans) and model type .

Q. What methodological frameworks support the detection of undeclared this compound in herbal supplements?

  • Sample preparation : Extract supplements with methanol, centrifuge, and filter (0.22 µm membrane).
  • Analytical validation : Use LC-MS/MS with this compound-d4_4 as an internal standard. Confirm identity via base peak m/zm/z 207 and retention time matching.
  • Compliance reporting : Quantify concentrations (e.g., 6.5 ± 0.12 mg/tablet) and cross-reference regulatory thresholds (e.g., EMA’s 1 mg/day limit for undeclared APIs) .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in cancer models?

  • Proteomics : Perform SILAC labeling to quantify changes in apoptosis-related proteins (e.g., Bcl-2, caspase-3).
  • Metabolomics : Use untargeted LC-HRMS to identify dysregulated metabolites (e.g., sphingolipids, prostaglandins).
  • Network pharmacology : Map interactions between this compound and kinase targets (e.g., mTOR, PI3K) using STRING or Cytoscape .

Q. What strategies mitigate bias in retrospective studies of this compound’s anti-allergic efficacy?

  • Cohort selection : Apply propensity score matching to balance confounders (e.g., age, comorbidities).
  • Outcome adjudication : Use blinded endpoint committees to validate allergic response metrics (e.g., IgE levels, wheal size).
  • Sensitivity analysis : Test robustness via E-value calculations to quantify unmeasured confounding .

Methodological Standards

Q. How should researchers document this compound handling for regulatory compliance?

  • Safety protocols : Follow OSHA HCS guidelines: Use PPE (gloves, lab coats), avoid skin/eye contact, and dispose of waste via certified biohazard channels .
  • Ethical reporting : For clinical data, include IRB approval details (e.g., committee name, approval date) and informed consent documentation .

Q. What criteria define a high-quality systematic review of this compound’s therapeutic applications?

  • Search strategy : Use PICO framework (Population: allergic patients; Intervention: this compound; Comparison: placebo; Outcome: symptom reduction).
  • Risk of bias : Apply Cochrane ROB 2.0 tool to assess randomization, blinding, and attrition.
  • Data synthesis : Perform random-effects meta-analysis if heterogeneity (I2I^2) exceeds 50% .

Q. How can machine learning optimize this compound repurposing for neurological disorders?

  • Feature engineering : Train models on chemical descriptors (e.g., LogP, topological polar surface area) and transcriptomic signatures.
  • Validation : Use k-fold cross-validation to predict blood-brain barrier permeability and compare with in vivo rodent data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyproheptadine
Reactant of Route 2
Reactant of Route 2
Cyproheptadine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.